molecular formula (CH3)3CSH<br>C4H10S<br>C4H10S B7800647 tert-Butyl mercaptan CAS No. 16528-55-5

tert-Butyl mercaptan

Cat. No.: B7800647
CAS No.: 16528-55-5
M. Wt: 90.19 g/mol
InChI Key: WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Description

tert-Butyl mercaptan, also known as this compound, is an organosulfur compound with the molecular formula C₄H₁₀S. It is a colorless liquid with a strong, unpleasant odor often described as similar to that of rotten eggs. This compound is commonly used as an odorant for natural gas, which is otherwise odorless, to help detect gas leaks .

Mechanism of Action

Tert-Butyl mercaptan, also known as 2-Methyl-2-propanethiol or Tertiary Butyl Mercaptan, is an organosulfur compound with a strong odor. It is primarily used as an odorant for natural gas .

Target of Action

Its primary role is to serve as an odorant for natural gas, aiding in leak detection . The human olfactory system is extremely sensitive to this compound, able to detect it at concentrations as low as 0.33 ppb .

Mode of Action

The mode of action of this compound is primarily through its strong odor. When added to natural gas, which is odorless, it provides a distinct smell that allows for the detection of gas leaks .

Biochemical Pathways

Its role is external to biological systems, providing a sensory signal (smell) in the environment .

Pharmacokinetics

It’s important to note that this compound is highly volatile and flammable .

Result of Action

The primary result of this compound’s action is the detection of natural gas leaks. Its strong odor alerts individuals to the presence of natural gas, preventing potential hazards .

Action Environment

The efficacy and stability of this compound as a gas odorant can be influenced by various environmental factors. For instance, its effectiveness can be diminished in the presence of metal oxides, rust, or moisture .

Biochemical Analysis

Biochemical Properties

Tert-Butyl mercaptan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can form disulfide bonds with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . These pathways play crucial roles in regulating inflammation, apoptosis, and cell survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to thiol groups in proteins, leading to the formation of disulfide bonds . This can result in the inhibition or activation of enzymes, depending on the specific protein involved. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its molecular effects, as ROS can cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic oxidative stress and inflammation, which may affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, the compound can induce toxic effects, including liver and kidney damage, respiratory distress, and neurological symptoms . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The metabolism of this compound can also result in the production of ROS, contributing to oxidative stress and cellular damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The presence of this compound in these compartments can affect their function, such as mitochondrial respiration and protein folding in the endoplasmic reticulum . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl mercaptan can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:

(CH₃)₃CCl + NaSH → (CH₃)₃CSH + NaCl\text{(CH₃)₃CCl + NaSH → (CH₃)₃CSH + NaCl} (CH₃)₃CCl + NaSH → (CH₃)₃CSH + NaCl

Another method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction conditions typically require elevated temperatures and pressures to achieve a high yield .

Industrial Production Methods

Industrial production of this compound often involves the catalytic addition of hydrogen sulfide to isobutylene. This process is carried out in a continuous flow reactor, where the reactants are passed over a solid acid catalyst at elevated temperatures. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl mercaptan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: When oxidized, this compound forms tert-butyl disulfide. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or iodine.

2 (CH₃)₃CSH + I₂ → (CH₃)₃CSSC(CH₃)₃ + 2 HI\text{2 (CH₃)₃CSH + I₂ → (CH₃)₃CSSC(CH₃)₃ + 2 HI} 2 (CH₃)₃CSH + I₂ → (CH₃)₃CSSC(CH₃)₃ + 2 HI

    Reduction: The compound can be reduced to tert-butyl sulfide using reducing agents like lithium aluminum hydride.

(CH₃)₃CSH + LiAlH₄ → (CH₃)₃CSLi + AlH₃\text{(CH₃)₃CSH + LiAlH₄ → (CH₃)₃CSLi + AlH₃} (CH₃)₃CSH + LiAlH₄ → (CH₃)₃CSLi + AlH₃

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. For example, it reacts with alkyl halides to form thioethers.

(CH₃)₃CSH + RBr → (CH₃)₃CSR + HBr\text{(CH₃)₃CSH + RBr → (CH₃)₃CSR + HBr} (CH₃)₃CSH + RBr → (CH₃)₃CSR + HBr

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and alkyl halides. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .

Comparison with Similar Compounds

tert-Butyl mercaptan can be compared with other similar thiol compounds, such as:

This compound stands out due to its branched structure, which influences its reactivity and physical properties, making it unique among thiol compounds .

Properties

IUPAC Name

2-methylpropane-2-thiol
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InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3
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InChI Key

WMXCDAVJEZZYLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)S
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Molecular Formula

C4H10S, Array
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DSSTOX Substance ID

DTXSID0026418
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Molecular Weight

90.19 g/mol
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Physical Description

Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C
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Flash Point

less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c.
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Solubility

Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride
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Density

0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80
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Vapor Density

3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0
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Color/Form

Mobile liquid, COLORLESS LIQUID

CAS No.

75-66-1, 16528-55-5
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Melting Point

-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C
Record name TERT-BUTYL MERCAPTAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30059
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name T-BUTYL MERCAPTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1611
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-METHYL-2-PROPANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Methyl-2-propanethiol, also known as tertiary butyl mercaptan, has the molecular formula C4H10S and a molecular weight of 90.19 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy: Both 1H and 13C NMR provide valuable information about the structure and dynamics of the molecule. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study intermolecular interactions, such as hydrogen bonding. [, , ]
  • Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , , ]
  • UV-Vis Spectroscopy: While 2-Methyl-2-propanethiol itself does not exhibit strong UV-Vis absorption, its derivatives and reaction products can be analyzed using this technique. [, ]

A: No, research indicates that 2-Methyl-2-propanethiol, even at low concentrations, readily reacts with copper surfaces, leading to the formation of copper sulfide. This reaction is significantly enhanced in the presence of oxygen. []

A: 2-Methyl-2-propanethiol undergoes biodegradation in aerobic soil-water systems. Studies using soil microcosms have shown that this compound is broken down by microorganisms, with di-tertiary-butyl disulfide identified as an intermediate product. The degradation process is accompanied by the production of carbon dioxide. []

A: Research has shown that 2-Methyl-2-propanethiol can accelerate the oxidation of other thiols in a process known as "catalytic cooxidation". This phenomenon has been observed in both homogeneous liquid systems and gas-liquid systems. [, ]

ANone: Computational methods have been used to:

  • Simulate molecular dynamics: These simulations provide insights into the molecular motions and phase transitions of 2-Methyl-2-propanethiol in its solid state. []
  • Develop Quantitative Structure-Retention Relationships (QSRR): QSRR models correlate the molecular structure of 2-Methyl-2-propanethiol and other sulfur compounds with their retention times in gas chromatography, aiding in their analysis and prediction of behavior. []
  • Calculate molecular properties: Computational chemistry helps determine properties such as molar refractivity and connectivity index, which are useful in understanding the compound's behavior in various systems. []
  • Study chemisorption: Density Functional Theory calculations have been used to understand how 2-Methyl-2-propanethiol interacts with gold surfaces, explaining the observed lack of surface pitting and the formation of specific adsorbate lattices. []

A: 2-Methyl-2-propanethiol is known for its strong, unpleasant odor, requiring careful handling and storage. Additionally, it is flammable and should be kept away from heat and open flames. [, ]

A: Purge and trap gas chromatography coupled with a flame photometric detector (PT-GC-FPD) is a common method for analyzing trace levels of 2-Methyl-2-propanethiol and other volatile organic sulfur compounds in water samples. []

A: Yes, derivatization methods have been developed to enable the analysis of 2-Methyl-2-propanethiol by HPLC. One such method involves reacting the thiol with 7-chloro-4-nitro-2,1,3-benzoxadiazole followed by reversed-phase HPLC analysis. []

A: Soil plays a significant role in mitigating the environmental impact of 2-Methyl-2-propanethiol released during natural gas leaks. The compound adsorbs to soil particles, with clay-rich soils exhibiting stronger adsorption compared to sandy soils or those with high organic carbon content. This adsorption helps to prevent the odorant from migrating rapidly through the environment. []

A: Dry-aged beef tends to have higher concentrations of 2-Methyl-2-propanethiol compared to wet-aged beef. This difference is attributed to increased lipid oxidation and microbial activity, particularly lipolysis, occurring during the dry aging process due to greater exposure to oxygen. []

A: Yes, due to increasing environmental concerns related to sulfur emissions, research is ongoing to find suitable alternatives to sulfur-containing odorants like 2-Methyl-2-propanethiol. One such alternative is a mixture of tertiary butyl mercaptan (TBM) and cyclohexene (CH), which has shown promising results in terms of odor intensity and soil permeability. [] Another approach involves using sulfur-free odorants like S-FREE. []

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